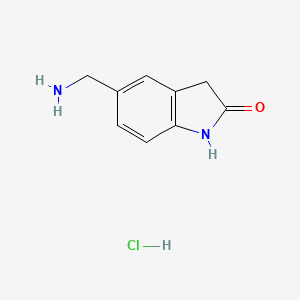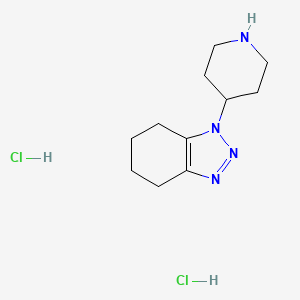
5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride
Übersicht
Beschreibung
5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride: is an organic compound with the chemical formula C6H6BrClFNO. It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and hydroxyl groups on the aromatic ring. This compound is commonly used in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method is the bromination and fluorination of 2-hydroxyaniline. The reaction conditions often include the use of bromine and fluorine sources, such as bromine water and fluorine gas, under controlled temperature and pH conditions to ensure selective substitution at the desired positions on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process includes the careful control of reaction parameters to achieve high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and fluorine) are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group on the aromatic ring can be oxidized to form quinone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Oxidation Products: Quinone derivatives.
Reduction Products: Amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride is used as an intermediate in organic synthesis. Its halogenated aromatic structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of halogenated aromatic amines.
Medicine: The presence of halogen and hydroxyl groups in the compound suggests potential pharmacological activity. It can be used in medicinal chemistry research to develop new drugs or study the structure-activity relationships of halogenated aniline derivatives.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride involves its interaction with molecular targets in biological systems. The halogen and hydroxyl groups can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-fluoroaniline: Similar structure but lacks the hydroxyl group.
5-Chloro-4-fluoro-2-hydroxyaniline: Similar structure with chlorine instead of bromine.
2-Hydroxy-5-iodoaniline: Similar structure with iodine instead of bromine and fluorine.
Uniqueness: 5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride is unique due to the combination of bromine, fluorine, and hydroxyl groups on the aromatic ring. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-amino-4-bromo-5-fluorophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO.ClH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNQELBTUKLEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678868 | |
| Record name | 2-Amino-4-bromo-5-fluorophenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037298-12-6 | |
| Record name | 2-Amino-4-bromo-5-fluorophenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1373648.png)

![2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate](/img/structure/B1373650.png)

![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1373653.png)

![[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1373656.png)
![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B1373658.png)


![Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B1373663.png)

![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride](/img/structure/B1373667.png)
